(1,3-Thiazol-2-ylmethyl)urea
Overview
Description
(1,3-Thiazol-2-ylmethyl)urea, also known as TU, is a synthetic compound that belongs to the family of thiosemicarbazides. It has a molecular formula of C5H7N3OS and a molecular weight of 157.2 g/mol .
Molecular Structure Analysis
The molecular structure of (1,3-Thiazol-2-ylmethyl)urea consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Synthesis and Structure
Synthesis of Thiazolyl Urea Derivatives : Novel derivatives of 1,3-thiazol-2-ylmethyl urea have been synthesized, with some showing promising antitumor activities. These compounds were confirmed by elemental analysis, 1H NMR, and single crystal X-ray diffraction analysis (Ling et al., 2008).
Antibacterial Activity : Derivatives of 1,3-thiazol-2-ylmethyl urea have been evaluated for their antibacterial activity. The compounds demonstrated significant activity against various bacterial strains (Zhang et al., 2017).
Biological Activity
Cytokinin-like Activity : Some urea derivatives show cytokinin-like activity, often exceeding that of adenine compounds. They are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Anticancer Agents : Certain 1,3-thiazol-2-ylmethyl urea derivatives have been found to exhibit significant antiproliferative effects on cancer cell lines, making them potential anticancer agents (Feng et al., 2020).
Antitumor Metastasis : Some thiazol-2-yl urea derivatives have shown the ability to significantly reduce the number of lung metastases in a Lewis-lung-carcinoma model (Xia, 2011).
Anticholinesterase Activities : A series of coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized, exhibiting inhibitory activity against cholinesterases, which could be useful in treating neurodegenerative diseases (Kurt et al., 2015).
Additional Applications
Hydrogel Biosensors : Urea derivatives are used in the development of hydrogel-based biosensors for the detection of urea, with applications in industrial and biomedical fields (Erfkamp et al., 2019).
Photocatalytic Degradation : Urea derivatives are involved in the photocatalytic degradation of certain compounds, highlighting their potential in environmental applications (Yang et al., 2017).
properties
IUPAC Name |
1,3-thiazol-2-ylmethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c6-5(9)8-3-4-7-1-2-10-4/h1-2H,3H2,(H3,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTQIQKHTRVPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Thiazol-2-ylmethyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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